molecular formula C19H26F2N2O2 B6009802 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No. B6009802
M. Wt: 352.4 g/mol
InChI Key: IRTPALKDTQQVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, also known as JNJ-31020028, is a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7. It was developed by Janssen Pharmaceuticals for the treatment of chronic pain conditions.

Mechanism of Action

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone selectively inhibits the Nav1.7 sodium channel, which is primarily expressed in sensory neurons. Nav1.7 is involved in the initiation and propagation of action potentials in these neurons, and is therefore a key target for the treatment of chronic pain. By inhibiting Nav1.7, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone reduces the excitability of sensory neurons and decreases the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have other physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not well understood. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is its high selectivity for Nav1.7, which reduces the risk of off-target effects. However, this selectivity may also limit its effectiveness in certain types of chronic pain that are not primarily mediated by Nav1.7. Another limitation is the lack of information on the pharmacokinetics of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, which may affect its efficacy and safety in humans.

Future Directions

There are several potential future directions for the development of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. One possibility is the development of more potent and selective Nav1.7 inhibitors based on the structure of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Another direction is the investigation of the potential anticancer and anxiolytic effects of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Finally, clinical trials will be needed to determine the safety and efficacy of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone in humans, and to determine its potential as a treatment for chronic pain and other conditions.

Synthesis Methods

The synthesis of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidinone ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied in preclinical models of chronic pain. It has shown efficacy in several animal models of neuropathic and inflammatory pain, including the chronic constriction injury model and the complete Freund's adjuvant model. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to be effective in reducing pain in human volunteers in a phase 1 clinical trial.

properties

IUPAC Name

3-[(cyclohexylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O2/c20-16-8-7-14(11-17(16)21)12-23-10-4-9-19(25,18(23)24)13-22-15-5-2-1-3-6-15/h7-8,11,15,22,25H,1-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTPALKDTQQVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.